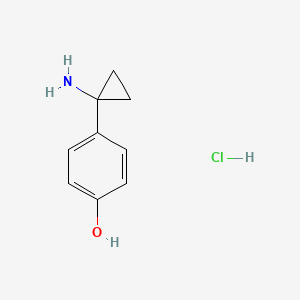
4-(1-Aminocyclopropyl)phenol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Aminocyclopropyl)phenol hydrochloride is a chemical compound with the molecular formula C9H11NO.ClH. It is a cyclopropyl derivative of phenol and has gained attention in the field of medical research due to its potential therapeutic effects. The compound is known for its potent biological activity and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminocyclopropyl)phenol hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group is introduced to the phenol ring through a cyclopropanation reaction. This can be achieved using reagents such as diazomethane or cyclopropylcarbinyl chloride in the presence of a base.
Amination: The introduction of the amino group is carried out through a nucleophilic substitution reaction. This involves the reaction of the cyclopropylphenol with an amine source, such as ammonia or an amine derivative, under suitable conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate solvents and catalysts.
化学反応の分析
Types of Reactions
4-(1-Aminocyclopropyl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or phenol groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Amines and other reduced nitrogen-containing compounds.
Substitution: Various substituted phenols and amines, depending on the reagents used.
科学的研究の応用
4-(1-Aminocyclopropyl)phenol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its biological activity and potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders and other medical conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 4-(1-Aminocyclopropyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or other cellular functions, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
4-(1-Aminocyclopropyl)phenol: The free base form of the compound without the hydrochloride salt.
Cyclopropylphenol Derivatives: Other compounds with similar cyclopropyl and phenol structures but different substituents.
Aminophenol Derivatives: Compounds with amino and phenol groups but different structural configurations.
Uniqueness
4-(1-Aminocyclopropyl)phenol hydrochloride is unique due to its specific combination of a cyclopropyl group, an amino group, and a phenol group. This unique structure contributes to its distinct biological activity and potential therapeutic effects, setting it apart from other similar compounds.
特性
IUPAC Name |
4-(1-aminocyclopropyl)phenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c10-9(5-6-9)7-1-3-8(11)4-2-7;/h1-4,11H,5-6,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEKKMYEYUTEMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857459 |
Source


|
| Record name | 4-(1-Aminocyclopropyl)phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1266158-02-4 |
Source


|
| Record name | 4-(1-Aminocyclopropyl)phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
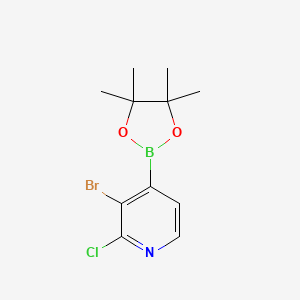

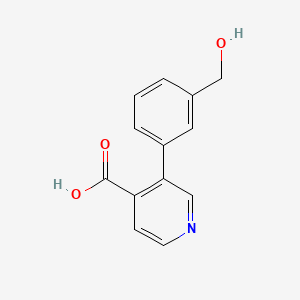
![4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B578112.png)
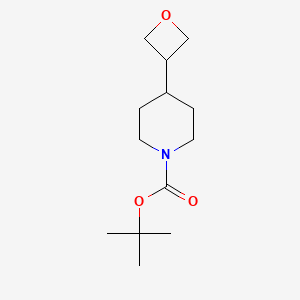
![4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole](/img/structure/B578117.png)
![Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0)](/img/structure/B578118.png)
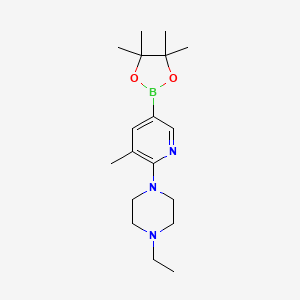

![({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine](/img/structure/B578122.png)
![tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B578123.png)
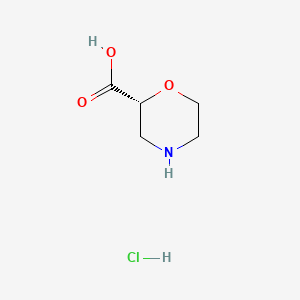
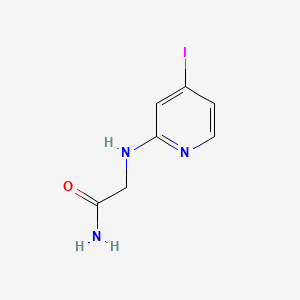
![3-[4-(Methylthio)phenoxy]propylamine](/img/structure/B578131.png)
